
Caulerpenyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caulerpenyne is a natural product found in Caulerpa racemosa, Caulerpa taxifolia, and other organisms with data available.
科学的研究の応用
Biosynthesis and Compartmentation Caulerpenyne, synthesized by the invasive green alga Caulerpa taxifolia, undergoes an intriguing biosynthesis process. Research by Pohnert and Jung (2003) demonstrated that while the sesquiterpene backbone of this compound is produced in the chloroplast, its acetyl residues originate from a cytosolic source, showcasing a unique compartmentation within the alga (Pohnert & Jung, 2003).
Antiproliferative Activity this compound exhibits notable antiproliferative properties against tumor cells. Barbier et al. (2001) found that it inhibits cell proliferation in the neuroblastoma SK-N-SH cell line, and also affects the microtubule network, showcasing its potential as a cytotoxic agent against cancer cells (Barbier et al., 2001).
Inhibition of Human 5-Lipoxygenase this compound serves as an inhibitor for human 5-lipoxygenase, a novel finding in the realm of medicinal chemistry. Richter et al. (2014) conducted a detailed study illustrating how this compound and its analogues uniquely interfere with this enzyme, differing from known categories of lipoxygenase inhibitors (Richter et al., 2014).
Alpha-Amylase Inhibition this compound's inhibition of alpha-amylase was explored by Cengiz et al. (2010), who found that it exhibits uncompetitive inhibition of alpha-amylase. This suggests its potential application in developing drugs for diabetes (Cengiz et al., 2010).
Neurotoxic Effects Brunelli et al. (2000) investigated this compound's effect on the central nervous system, specifically on the leech Hirudo medicinalis. They found that this compound influences specific molecular targets like the Na+/K+ ATPase, which can impact neural integrative functions (Brunelli et al., 2000).
Wound-Activated Transformation Jung et al. (2002) studied the rapid transformation of this compound in Caulerpa species upon wounding. They found that the transformation involves the release of reactive 1,4-dialdehydes, a process that is comparable in both invasive and noninvasive Caulerpa species (Jung et al., 2002).
Extraction and Purification Techniques Sfecci et al. (2016) compared two different techniques for purifying this compound from Caulerpa taxifolia: Centrifugal Partition Chromatography (CPC) and classical chromatographic processes. Their study emphasizes the efficiency of CPC as a method to obtain pure this compound (Sfecci et al., 2016).
Inhibition of Xanthine Oxidase this compound's potential as a natural remedy for gout was explored by Cengiz et al. (2012) through its inhibition of xanthine oxidase. Their findings suggest the possibility of using Caulerpa species as a source of this compound for medicinal purposes (Cengiz et al., 2012).
Antioxidant Response in Marine Animals Sureda et al. (2006) assessed how this compound affects the antioxidant enzyme activities in the liver of the teleost Coris julis. This study indicates that this compound can induce antioxidant adaptation in marine animals to prevent oxidative damage (Sureda et al., 2006).
特性
| 70000-22-5 | |
分子式 |
C21H26O6 |
分子量 |
374.4 g/mol |
IUPAC名 |
[(1E,3Z,4S,6E)-4-acetyloxy-3-(acetyloxymethylidene)-7,11-dimethyldodeca-1,6,10-trien-8-ynyl] acetate |
InChI |
InChI=1S/C21H26O6/c1-15(2)8-7-9-16(3)10-11-21(27-19(6)24)20(14-26-18(5)23)12-13-25-17(4)22/h8,10,12-14,21H,11H2,1-6H3/b13-12+,16-10+,20-14-/t21-/m0/s1 |
InChIキー |
INZBEAIXTUMDIW-WXBLODKZSA-N |
異性体SMILES |
CC(=CC#C/C(=C/C[C@@H](/C(=C\OC(=O)C)/C=C/OC(=O)C)OC(=O)C)/C)C |
SMILES |
CC(=CC#CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C |
正規SMILES |
CC(=CC#CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C |
同義語 |
3-((acetyloxy)methylene)-7,11-dimethyl-1,6,10-dodecatrien-8-yne-1,4-diol diacetate caulerpenyne |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




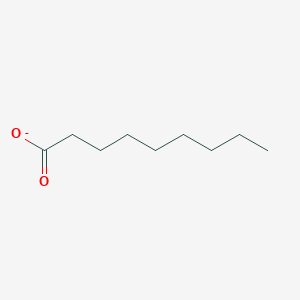

![1,1-bis(2-pyridylmethyl)-3-[(E)-2-pyridylmethyleneamino]thiourea](/img/structure/B1231137.png)
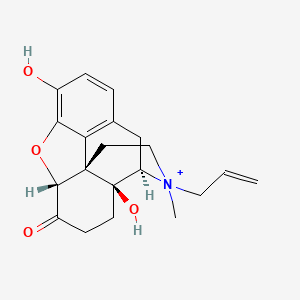
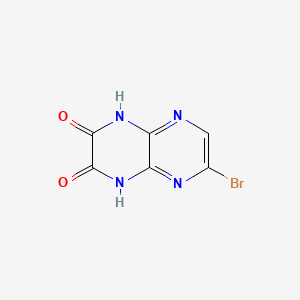
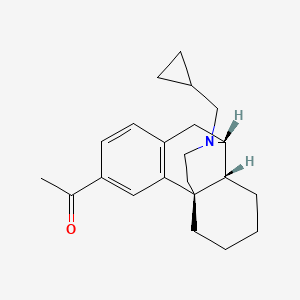
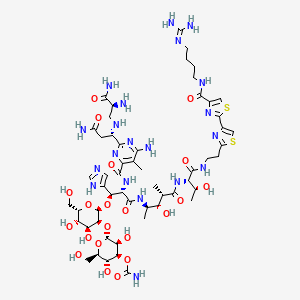
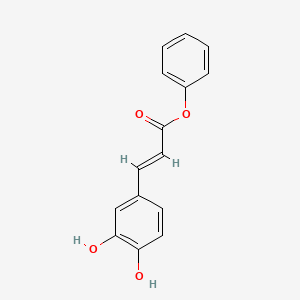
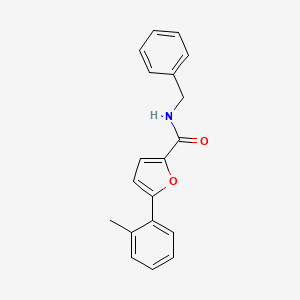
![N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1231149.png)
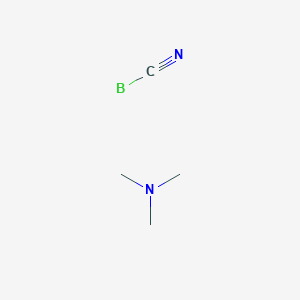
![4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1231152.png)
